molecular formula C8H9N3O3 B14616491 N,N-Dimethyl-5-nitropyridine-3-carboxamide CAS No. 59290-15-2

N,N-Dimethyl-5-nitropyridine-3-carboxamide

Cat. No.: B14616491
CAS No.: 59290-15-2
M. Wt: 195.18 g/mol
InChI Key: TYZYAFJVUMPFDU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position and a carboxamide group at the 3-position of the pyridine ring, with two methyl groups attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions introduce the carboxamide and dimethyl groups.

Industrial Production Methods: Industrial production of nitropyridines, including this compound, often involves large-scale nitration processes using nitric acid or nitric acid-sulfuric acid mixtures. These methods are optimized for high yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or amines under basic conditions.

Major Products:

Scientific Research Applications

N,N-Dimethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59290-15-2

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N,N-dimethyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O3/c1-10(2)8(12)6-3-7(11(13)14)5-9-4-6/h3-5H,1-2H3

InChI Key

TYZYAFJVUMPFDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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